1,10-Decanediol diacrylate

Overview

Description

1,10-Decanediol Diacrylate is a biochemical reagent involved in biomedical research and pharmaceutical development . It has applications as a cross-linking agent for drug-delivery systems such as hydrogels, relevant to the treatment of various diseases and controlled drug release . It is also used in the production of polyesters, essence, perfumes, and in pharmaceuticals . The diacrylate is hydrophobic and used for flexible dental materials, radiation curable coatings, and for lenses .

Synthesis Analysis

A green and efficient method was developed for upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate . A 92% yield of the acetates was obtained through the tandem benzoin condensation and hydrodeoxygenation reaction . During the benzoin condensation, furfural was catalyzed into furoin in a quantitative yield by the immobilized NHC catalyst under solvent-free conditions .Molecular Structure Analysis

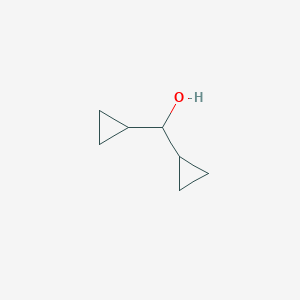

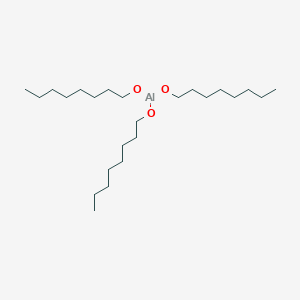

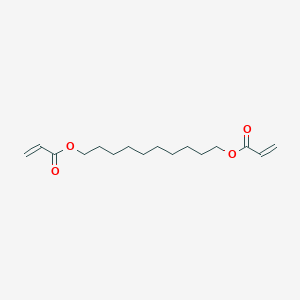

The molecular formula of 1,10-Decanediol Diacrylate is C16H26O4 . The InChI representation is InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 . The Canonical SMILES representation is C=CC(=O)OCCCCCCCCCCOC(=O)C=C .Physical And Chemical Properties Analysis

The molecular weight of 1,10-Decanediol Diacrylate is 282.37 g/mol . It has a XLogP3-AA value of 4.8, indicating its lipophilicity . It does not have any hydrogen bond donors .Scientific Research Applications

Polymer Chemistry

1,10-Bis(acryloyloxy)decane is a bifunctional compound used in polymer chemistry . Its two acryloyl groups can participate in polymerization reactions, leading to the formation of polymers with a variety of properties.

Cross-Linked Polymers

This compound can be used in the synthesis of cross-linked polymers . Cross-linking refers to the process of chemically joining two or more molecules by a covalent bond. This results in a three-dimensional network of connected molecules, which can enhance the strength, stability, and elasticity of the material.

Hydrogels

1,10-Bis(acryloyloxy)decane can also be used in the production of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to these properties, hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses.

Safety And Hazards

Future Directions

1,10-Decanediol Diacrylate has potential applications in the field of biomedical research and pharmaceutical development, particularly as a cross-linking agent for drug-delivery systems . It is also used in the production of flexible dental materials, radiation curable coatings, and lenses , suggesting potential future applications in these areas.

properties

IUPAC Name |

10-prop-2-enoyloxydecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNJVKIVSXGYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-21-7 | |

| Record name | 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40893231 | |

| Record name | 1,10-Decanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1,10-Decanediol diacrylate | |

CAS RN |

13048-34-5 | |

| Record name | 1,10-Decanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-decanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Research using real-time Fourier transform infrared (FTIR) spectroscopy has shown that the chain length of bifunctional acrylic monomers like 1,10-Decanediol diacrylate significantly influences their photopolymerization kinetics []. Shorter chain monomers tend to form dense crosslinking networks at lower conversions compared to longer chain monomers. This denser network hinders monomer diffusion, leading to a faster switch to diffusion-controlled propagation and a decrease in kinetic constants at lower conversions []. Conversely, longer chain monomers can achieve higher conversions before the reaction becomes diffusion-controlled.

A: Yes, surface modifications play a crucial role in controlling the fluidity of 1,10-Decanediol diacrylate, particularly in nanoimprinting processes where nanometer-scale precision is crucial []. Studies utilizing surface forces and resonance shear measurements have shown that modifying silica surfaces with chlorodimethyl(3,3,3-trifluoropropyl)silane (FAS3-Cl) helps maintain low monomer viscosity near the surface/monomer interface []. This is in contrast to unmodified silica surfaces where the viscosity significantly increases at distances below 6 nm []. Therefore, appropriate surface modifications are essential for ensuring optimal monomer flow and filling of nanoscale mold recesses during nanoimprinting.

A: Research suggests that nanodiamond-based composite monolithic columns, synthesized using 1,10-Decanediol diacrylate as a crosslinking agent, show promise for high-performance liquid chromatography (HPLC) applications []. These columns exhibit high resolution and efficiency in separating small molecules compared to conventional polymer monolithic columns []. The incorporation of functionalized nanodiamonds contributes to a uniform and reticular skeleton microstructure, enhancing the separation capabilities of the column []. This highlights the potential of 1,10-Decanediol diacrylate in developing advanced materials for analytical chemistry applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.